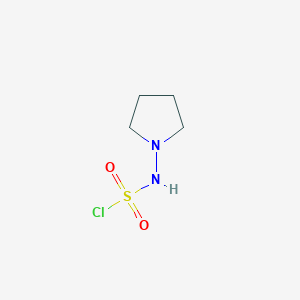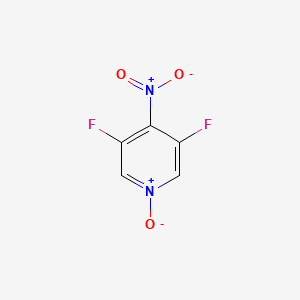
3,5-difluoro-4-nitropyridine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Difluoro-4-nitropyridine 1-oxide is a fluorinated heterocyclic compound with the molecular formula C5H2F2N2O3 It is a derivative of pyridine, where two hydrogen atoms are replaced by fluorine atoms at positions 3 and 5, and a nitro group is attached at position 4 The compound also contains an N-oxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-nitropyridine 1-oxide typically involves the nitration of 3,5-difluoropyridine N-oxide. One common method includes the reaction of 3,5-difluoropyridine N-oxide with a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position .
Industrial Production Methods
Industrial production of 3,5-Difluoro-4-nitropyridine 1-oxide may involve continuous flow synthesis techniques to enhance yield and efficiency. The process involves the nitration of pyridine N-oxide derivatives in a continuous flow reactor, which allows for better control over reaction parameters and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Difluoro-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms at positions 3 and 5 can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The N-oxide group can be oxidized further under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, sodium thiophenoxide, and ammonia are common nucleophiles used in substitution reactions.
Oxidation: Strong oxidizing agents such as peracids can be used to oxidize the N-oxide group.
Major Products Formed
Nucleophilic Substitution: Products include 3,5-diamino-4-nitropyridine and 3,5-dithio-4-nitropyridine.
Reduction: The major product is 3,5-difluoro-4-aminopyridine.
Oxidation: Further oxidized products of the N-oxide group.
Aplicaciones Científicas De Investigación
3,5-Difluoro-4-nitropyridine 1-oxide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its bioactive properties.
Materials Science: It is utilized in the synthesis of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3,5-Difluoro-4-nitropyridine 1-oxide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dichloro-4-nitropyridine 1-oxide
- 3,5-Dibromo-4-nitropyridine 1-oxide
- 3,5-Difluoro-2,4,6-triazidopyridine
Uniqueness
3,5-Difluoro-4-nitropyridine 1-oxide is unique due to the presence of both fluorine atoms and a nitro group on the pyridine ring, which imparts distinct electronic properties. The fluorine atoms increase the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in the synthesis of bioactive molecules .
Propiedades
Número CAS |
210169-08-7 |
|---|---|
Fórmula molecular |
C5H2F2N2O3 |
Peso molecular |
176.08 g/mol |
Nombre IUPAC |
3,5-difluoro-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H2F2N2O3/c6-3-1-8(10)2-4(7)5(3)9(11)12/h1-2H |
Clave InChI |
LAKRQVQAERSDJH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=[N+]1[O-])F)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


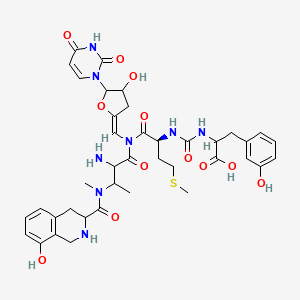
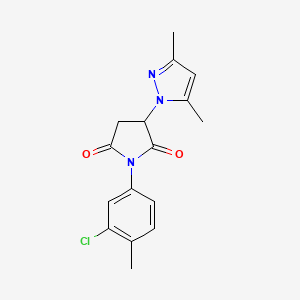
![methyl 4-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxidanyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxidanyl-4-oxidanylidene-butanoate](/img/structure/B14147400.png)
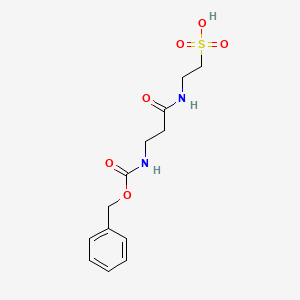
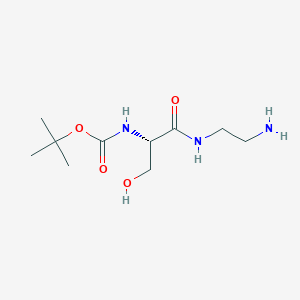
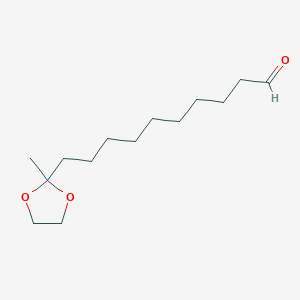
![(3E)-2-hydroxy-7-methoxy-3-{[(4-methoxyphenyl)amino]methylidene}-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one](/img/structure/B14147416.png)
![Morpholine, 2-[(2-ethoxyphenyl)methoxy]-4-(phenylmethyl)-](/img/structure/B14147422.png)
![4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14147425.png)
![2-[2-Ethoxy-4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14147445.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(3-methylphenyl)methyl]-5-nitro-](/img/structure/B14147474.png)


